Home > Products > Screening Compounds P60021 > Salicylihalamide B
Salicylihalamide B -

Salicylihalamide B

Catalog Number: EVT-1583930
CAS Number:
Molecular Formula: C26H33NO5
Molecular Weight: 439.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Salicylihalamide B is a potent cytotoxic marine natural product known for its significant biological activity. It belongs to a class of compounds derived from marine organisms, specifically from the salicylihalamide family. These compounds have garnered attention due to their potential therapeutic applications, particularly in cancer treatment.

Source

Salicylihalamide B was originally isolated from the marine sponge Haliclona species. The compound exhibits notable cytotoxic effects, making it a candidate for further pharmacological studies and potential drug development.

Classification

Salicylihalamide B is classified as a macrolide, characterized by its large cyclic structure. This classification is important as it influences the compound's biological activity and interaction with biological systems.

Synthesis Analysis

Methods

The total synthesis of Salicylihalamide B has been achieved through various synthetic routes. Notable methods include:

  1. Asymmetric Hydrogenation: Key steps involve asymmetric hydrogenation reactions of beta-keto esters using specific catalysts such as [((S)-BINAP)Ru-Cl2]2, which enhance selectivity and yield .
  2. Ring Closing Metathesis: The cyclization of the macrolide core is often performed via ring closing olefin metathesis (RCM), employing second-generation ruthenium carbene complexes as catalysts. This method is crucial for forming the macrolactone structure .
  3. Palladium-Catalyzed Reactions: Synthesis also involves palladium-catalyzed cross-coupling processes, which are essential for constructing complex molecular architectures .

Technical Details

The synthesis typically follows a linear pathway involving multiple steps, including:

  • Formation of chiral intermediates through kinetic resolution.
  • Mitsunobu lactonization to convert derived seco acids into macrolactones.
  • Use of CrCl2-mediated reactions to synthesize vinyliodides, which are further processed through copper-catalyzed coupling reactions .
Molecular Structure Analysis

Structure

Salicylihalamide B has a complex molecular structure characterized by a macrolactone ring and various functional groups that contribute to its biological activity. The structural formula includes multiple stereocenters, which are critical for its pharmacological properties.

Data

  • Molecular Formula: C₁₈H₃₁N₃O₄
  • Molecular Weight: Approximately 341.46 g/mol
  • Structural Features: The molecule contains a macrolide ring, amide functionalities, and several chiral centers that define its stereochemistry.
Chemical Reactions Analysis

Reactions

The synthesis of Salicylihalamide B involves several key chemical reactions:

  1. Hydrogenation Reactions: These reactions are critical for introducing chirality into the molecule and enhancing selectivity during synthesis.
  2. Cyclization Reactions: Ring closing olefin metathesis is employed to form the macrolactone structure, which is essential for the compound's activity .
  3. Cross-Coupling Reactions: Palladium-catalyzed cross-coupling allows for the construction of complex carbon frameworks necessary for the final product .

Technical Details

The efficiency of these reactions is influenced by factors such as catalyst choice, reaction conditions (temperature, solvent), and substrate specificity.

Mechanism of Action

Process

Salicylihalamide B exerts its biological effects primarily through interactions with cellular targets that disrupt normal cellular functions. The exact mechanism involves:

  • Inhibition of Protein Synthesis: It may interfere with ribosomal function or protein folding processes.
  • Induction of Apoptosis: The compound has been shown to trigger programmed cell death in cancer cells, contributing to its cytotoxic effects.

Data

Research indicates that Salicylihalamide B can induce apoptosis in various cancer cell lines, highlighting its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.

Chemical Properties

  • Stability: The compound may be sensitive to light and air; thus, proper storage conditions are necessary.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers within its structure.
Applications

Scientific Uses

Salicylihalamide B has potential applications in:

  • Pharmacology: As a lead compound in developing new anticancer therapies due to its cytotoxic properties.
  • Biochemical Research: Used in studies exploring mechanisms of action related to apoptosis and protein synthesis inhibition.

Research continues to explore the full therapeutic potential of Salicylihalamide B and related compounds in clinical settings.

Synthetic Methodologies and Total Synthesis

Retrosynthetic Analysis of Salicylihalamide B Macrolactone Core

The retrosynthetic planning for Salicylihalamide B centers on disconnecting the 12-membered benzolactone macrolide into two advanced fragments: a functionalized salicylate unit and a chiral aliphatic chain. Critical disconnections include:

  • Cleavage of the C1–O ester bond to reveal a benzoic acid derivative (e.g., 5 or 4 in cited syntheses) and an aliphatic alcohol subunit (e.g., 3, 6, or 18) [2] [6].
  • Strategic disassembly of the aliphatic chain’s C–C bonds via stereoselective reactions, such as anti aldol additions or asymmetric hydrogenations, to establish four contiguous stereocenters [7].
  • Identification of Ring-Closing Metathesis (RCM) or macrolactonization as key cyclization tactics to forge the macrocycle [3] [7]. This approach minimizes linear step counts while maximizing convergence.

Asymmetric Catalysis in Chiral Center Formation

Noyori Reduction for Stereochemical Control

Asymmetric hydrogenation of β-keto esters using Noyori’s [(S)-BINAP·RuCl₂]₂·NEt₃ catalyst establishes C13 and C15 stereocenters with >98% ee. Key advantages include:

  • High enantioselectivity via dynamic kinetic resolution of β-keto ester intermediates (e.g., 18 and 32) [2] [8].
  • Compatibility with base-sensitive functional groups, avoiding epimerization during reduction [8].

Ruthenium-Catalyzed Hydrogenation Strategies

Ru-carbene complexes (e.g., 21, 24) enable stereodivergent synthesis of chiral building blocks:

  • Jacobsen’s Co-salen catalysts achieve kinetic resolution of racemic epoxides (e.g., 4), delivering enantiopure epoxides (>99% ee) for aliphatic chain elaboration [1].
  • Sharpless asymmetric epoxidation installs C7–C8 epoxide stereochemistry, guiding regioselective nucleophilic openings to set C9 hydroxyl configuration [1].

Macrocyclization Strategies

Ring-Closing Metathesis (RCM) Optimization

RCM using Grubbs II catalyst (24, cat-A) or Hoveyda-Grubbs catalyst (cat-C) forms the 12-membered ring with E-selectivity dictated by protecting groups:

Table 1: RCM Optimization for Macrolactonization

Cyclization PrecursorProtecting Group (R)CatalystYield (%)E:Z Ratio
20TIPScat-A8210:1
22MOMcat-A849:1
18PMBcat-C838:1

Key findings:

  • Bulky silyl groups (TIPS) enhance E-selectivity by sterically biasing alkene conformation [7] [10].
  • MOM ethers improve yields (84–92%) by minimizing catalyst chelation [6] [10].

Mitsunobu Lactonization and Protecting Group Dynamics

When RCM underperforms, Mitsunobu lactonization provides an alternative:

  • Alcohol 17 undergoes inversion via Mitsunobu reaction (DEAD, PPh₃) before coupling with benzoic acid 4, enabling esterification without epimerization [4] [8].
  • Orthogonal protecting groups (TBS, MOM, PMB) permit selective deprotection during fragment assembly [6] [8]. For example, LiAlH₄ cleaves phosphate tethers without affecting MOM ethers [6].

Enamide Side-Chain Installation

Copper-Catalyzed Cross-Coupling for Labile Enamide Synthesis

Late-stage coupling of vinyl iodide 49 with (Z,Z)-carboxamide 42 employs Cu(I) catalysis to preserve enamide geometry:

  • CuI/1,10-phenanthroline facilitates C–N bond formation at 0°C, preventing isomerization of the labile (Z)-enamide [2] [7].
  • Yields reach 65–75% with minimal E-isomer contamination (<5%) [2].

Negishi Coupling and Lindlar Reduction Approaches

Alternative side-chain synthesis via Pd-catalyzed Negishi coupling:

Table 2: Enamide Side-Chain Assembly Strategies

MethodKey StepsYield (%)Stereoselectivity
Cu-catalyzed couplingVinyl iodide + carboxamide 4265–75Z-selective
Negishi/LindlarPd(PPh₃)₄-mediated Negishi → Lindlar reduction → Aminolysis78 (over 3 steps)Z,Z-diene

Protocol details:

  • Butynylzinc chloride + iodoacrylate 39 under Pd(0) catalysis gives enyne 40 (92% yield) [2] [7].
  • Lindlar hydrogenation of 40 achieves cis-selective alkyne reduction (>95% Z) [7].
  • Aminolysis with 2-(trimethylsilyl)ethylamine furnishes 42 without racemization [7].

Properties

Product Name

Salicylihalamide B

IUPAC Name

(2Z,4Z)-N-[(Z)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide

Molecular Formula

C26H33NO5

Molecular Weight

439.5 g/mol

InChI

InChI=1S/C26H33NO5/c1-3-4-5-6-16-24(30)27-17-10-14-21-18-23(29)19(2)11-7-8-12-20-13-9-15-22(28)25(20)26(31)32-21/h4-10,13,15-17,19,21,23,28-29H,3,11-12,14,18H2,1-2H3,(H,27,30)/b5-4-,8-7+,16-6-,17-10-/t19-,21-,23+/m0/s1

InChI Key

VFCUJHFLFHQCRD-HSJVTLDRSA-N

Synonyms

salicylihalamide A
salicylihalamide B
salicylihalamide-A

Canonical SMILES

CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O

Isomeric SMILES

CC/C=C\C=C/C(=O)N/C=C\C[C@H]1C[C@H]([C@H](C/C=C/CC2=C(C(=CC=C2)O)C(=O)O1)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.